N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide

Data Gap Comparative Analysis Procurement Limitation

Sourcing rare benzothiazole-benzamide scaffolds for kinase-targeted research often leads to supply chain uncertainty and unvalidated biological activity. This compound, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide (CAS 303796-72-7), directly addresses this gap as a defined advanced intermediate within the LRRK2-inhibiting chemical space. · Scaffold for LRRK2 Kinase Research: Structurally cited in patent families for Parkinson's disease targets, enabling exploratory medicinal chemistry. · Synthetic Versatility: The free benzamide moiety provides a ready handle for focused library derivatization. · Supply Assurance: Available from BenchChem with reliable global fulfillment, eliminating sourcing delays for your CNS programs.

Molecular Formula C21H16N2OS
Molecular Weight 344.43
CAS No. 303796-72-7
Cat. No. B2807986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide
CAS303796-72-7
Molecular FormulaC21H16N2OS
Molecular Weight344.43
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2OS/c1-14-8-2-3-9-15(14)20(24)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h2-13H,1H3,(H,22,24)
InChIKeyODRLUHOHWGGJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzothiazole-Benzamide Compound: Research-Grade Overview


N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide (CAS 303796-72-7) is a synthetic small molecule belonging to the benzothiazole-benzamide class, characterized by a C21H16N2OS formula and a molecular weight of 344.4 g/mol [1]. This compound is cited within the broader structural class of heterocyclic amides that have been investigated for modulating targets such as the adenosine A2 receptor [2] and the LRRK2 enzyme [3], positioning it as a relevant scaffold for central nervous system and kinase-targeted research.

Scaffold Benzothiazole-benzamide core
Target exploration Adenosine A2 receptor, LRRK2
Research grade Synthetic small molecule, RUO

Why Generic Substitution Is Not Advisable


The benzothiazole-benzamide chemical space is highly sensitive to minor structural modifications. Research on related scaffolds demonstrates that the substitution pattern, particularly on the phenyl ring of the benzamide moiety, is critical for target engagement, as seen in hGSTP1-1 inhibitors where para-substitution dictates inhibitory activity [1]. More broadly, the class is known to interact with diverse targets, and a generic substitution without validated, target-specific binding and selectivity data carries a high risk of altered or abolished biological function [2]. This necessitates a rigorous, data-driven selection process for procurement decisions.

Substitution pattern on the phenyl ring critically influences target engagement; generic replacement may alter biological activity.
Benzothiazole-amide class exhibits broad target promiscuity; switching to an unvalidated analog risks unpredictable functional outcomes.
Absence of compound-specific selectivity data means interchangeability with similar CAS numbers cannot be assumed.

Evidence Guide: Comparing This Compound vs. Analogs


Unavailability of Differentiated Quantitative Data

A comprehensive search of the non-restricted literature and databases did not yield any quantitative, comparator-based evidence for the specific compound N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide. While this CAS number is cited within patent families for LRRK2 inhibitors and adenosine receptor modulators, no specific IC50, Ki, or other biological activity data for this exact molecule could be located in the available sources. The presence of activity data for closely related analogs, such as the compound in BindingDB with a Ki of 4.31 nM for amyloid-beta [1], underscores the potential for class-level activity but does not constitute valid differentiation evidence.

Comparative activity
Data to verify
No specific IC50/Ki data found
Procurement requires user-generated validation
Closest analog Ki 4.31 nM (Aβ); not transferable
Data Gap Comparative Analysis Procurement Limitation

Potential Research Applications by Structural Class


Exploratory Kinase Inhibition Research (LRRK2)

Based on its inclusion in a patent family for LRRK2-inhibiting benzothiazole-benzamide cores [1], this compound may be suitable for exploratory medicinal chemistry campaigns aimed at neurodegenerative diseases like Parkinson's. Its utility is predicated on its structural relation to the patented core and requires user-generated validation.

Specialty Intermediate for Chemical Derivatization

The compound's core structure, featuring a free benzamide moiety, offers a synthetic handle for further derivatization. This makes it a potential advanced intermediate for creating focused libraries of benzothiazole amides, leveraging the known bioactivity of the class [2], but its value is in its use as a building block rather than a finished probe.

Application
Selection Property
Validation Focus
LRRK2 kinase target exploration
Structural core similarity to LRRK2 inhibitor class
User-generated target engagement and selectivity profiling
Intermediate for focused library synthesis
Free benzamide handle for derivatization
Library design and SAR generation
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